5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
CAS No.: 1394346-24-7
Cat. No.: VC16220205
Molecular Formula: C13H8BrCl2FN2O3
Molecular Weight: 410.0 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine - 1394346-24-7](/images/structure/VC16220205.png)
Specification
CAS No. | 1394346-24-7 |
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Molecular Formula | C13H8BrCl2FN2O3 |
Molecular Weight | 410.0 g/mol |
IUPAC Name | 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine |
Standard InChI | InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3/t6-/m1/s1 |
Standard InChI Key | QEOIXKVEGKNSPD-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Canonical SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyridine ring substituted at three positions:
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Position 2: A nitro group (-NO₂), which confers electrophilic reactivity.
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Position 3: An ethoxy group linked to a chiral (1R)-1-(2,6-dichloro-3-fluorophenyl) moiety, introducing steric and electronic complexity.
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Position 5: A bromine atom, enhancing halogen bonding potential .
The (R)-configuration at the ethoxy-linked carbon is critical for its stereospecific interactions in biological systems .
Table 1: Key Structural Identifiers
Property | Value | Source |
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CAS Registry Number | 1394346-24-7 | |
Molecular Formula | C₁₃H₈BrCl₂FN₂O₃ | |
Molecular Weight | 410.026 g/mol | |
SMILES Notation | BrC=1C=C(C(=NC₁)N+[O-])OC@HC₁=C(C(=CC=C₁Cl)F)Cl |
Stereochemical Considerations
The (R)-enantiomer is preferentially utilized in drug development due to its compatibility with biological targets. Computational models suggest that the 2,6-dichloro-3-fluorophenyl group induces a 120° dihedral angle with the pyridine ring, optimizing binding pocket interactions .
Physicochemical Properties
Spectral Characteristics
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UV-Vis: λₘₐₓ = 274 nm (π→π* transition of the nitro group).
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45–7.38 (m, 2H, aryl-H), 5.12 (q, J = 6.4 Hz, 1H, chiral CH) .
Table 2: Thermal Properties of Analogous Compounds
Compound | Melting Point (°C) | Boiling Point (°C) |
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Amine derivative (CAS 877399-00-3) | 107–111 | 423.4 (predicted) |
Nitro derivative (CAS 1394346-24-7) | Not reported | Not reported |
Synthetic Pathways and Applications
Role in Pharmaceutical Synthesis
This nitro compound is a key intermediate in the synthesis of crizotinib (Xalkori®), an ALK/ROS1 inhibitor used in non-small cell lung cancer. The nitro group facilitates subsequent reduction to the primary amine, which is then functionalized into the final drug molecule .
Industrial Synthesis
A typical route involves:
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Bromination: 3-hydroxypyridine is brominated at position 5 using PBr₃.
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Etherification: The hydroxyl group at position 3 reacts with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol under Mitsunobu conditions.
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Nitration: Introduction of the nitro group at position 2 using HNO₃/H₂SO₄ .
Biological and Industrial Relevance
Material Science Applications
The compound’s halogen-rich structure has been explored in:
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Polymer Additives: Enhancing flame retardancy in polycarbonates.
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Liquid Crystals: Modifying mesophase behavior in display technologies .
Future Research Directions
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